molecular formula C8H10N2O3S B12315169 2-Phenyl-2-sulfamoylacetamide

2-Phenyl-2-sulfamoylacetamide

Cat. No.: B12315169
M. Wt: 214.24 g/mol
InChI Key: CNTWKFSHBOORCI-UHFFFAOYSA-N
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Description

2-Phenyl-2-sulfamoylacetamide is an organic compound with the molecular formula C8H10N2O3S It is known for its unique chemical structure, which includes a phenyl group attached to a sulfamoylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-sulfamoylacetamide typically involves the acylation of secondary amines with chloroacetyl chloride, followed by sequential treatments with sodium sulfite, phosphorus oxychloride, secondary amines, and 4-nitrobenzenesulfonyl azide . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-sulfamoylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonamide derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to other functional groups.

    Substitution: The phenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions include sulfonamide derivatives, reduced amides, and substituted phenylacetamides .

Mechanism of Action

The mechanism of action of 2-Phenyl-2-sulfamoylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-2-sulfamoylacetamide is unique due to its specific combination of a phenyl group and a sulfamoylacetamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

2-phenyl-2-sulfamoylacetamide

InChI

InChI=1S/C8H10N2O3S/c9-8(11)7(14(10,12)13)6-4-2-1-3-5-6/h1-5,7H,(H2,9,11)(H2,10,12,13)

InChI Key

CNTWKFSHBOORCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)S(=O)(=O)N

Origin of Product

United States

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